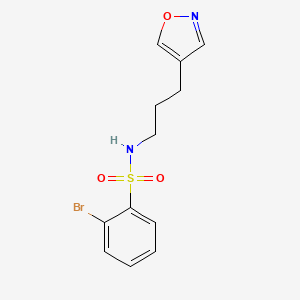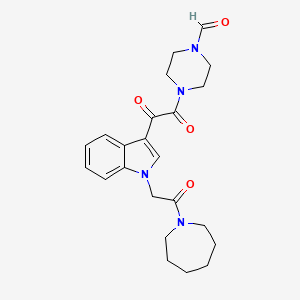
4-(2-(1-(2-(azepan-1-il)-2-oxoethyl)-1H-indol-3-il)-2-oxoacetil)piperazina-1-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde is a complex organic compound. This compound's intricate structure, featuring multiple functional groups, makes it a candidate of interest in various scientific research areas. Its applications range across fields such as chemistry, biology, and medicine, showcasing its versatility and significance.
Aplicaciones Científicas De Investigación
4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde has diverse applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cellular processes and pathways.
Medicine: : Investigated for its therapeutic properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Used in the development of new materials or as a catalyst in specific chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde typically involves multiple steps, each requiring specific conditions:
Formation of Indole Derivative: : Starting with the synthesis of the indole derivative through Fischer indole synthesis.
Attachment of Azepane Group: : Utilizing nucleophilic substitution to attach the azepane group to the indole structure.
Piperazine Coupling: : Coupling the resulting intermediate with piperazine through amidation reactions.
Formylation: : Finally, introducing the formyl group to complete the compound structure.
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis processes while ensuring yield optimization and cost-effectiveness. This might include using flow chemistry techniques for continuous production and employing catalysts to enhance reaction rates.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the aldehyde group, converting it into the corresponding carboxylic acid.
Reduction: : Reduction of the oxo groups to hydroxyl groups can be achieved using reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitutions can occur at the piperazine nitrogen or the indole nitrogen, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation: : Corresponding carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : A wide range of derivatives depending on the substituents introduced.
Mecanismo De Acción
The exact mechanism of action for this compound would depend on its specific application. In medicinal contexts, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific function being studied.
Comparación Con Compuestos Similares
This compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include other indole derivatives or piperazine-containing molecules, but the specific arrangement of azepane, oxo, and aldehyde groups gives it distinct properties and potential applications. Some comparable molecules might include:
1-(2-(2-oxoethyl)-1H-indol-3-yl)piperazine
4-(1-(2-oxoethyl)-1H-indol-3-yl)piperazine-1-carbaldehyde
3-(2-(azepan-1-yl)-2-oxoacetyl)-1H-indole
Propiedades
IUPAC Name |
4-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-17-24-11-13-26(14-12-24)23(31)22(30)19-15-27(20-8-4-3-7-18(19)20)16-21(29)25-9-5-1-2-6-10-25/h3-4,7-8,15,17H,1-2,5-6,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISTOJTKNGUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
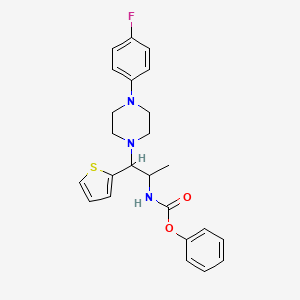
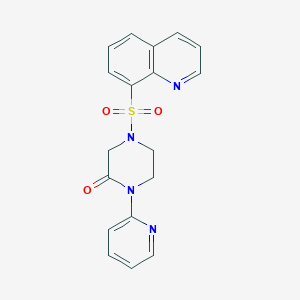
![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2478905.png)
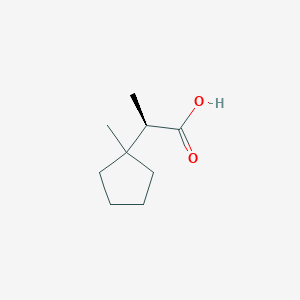
![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2478914.png)
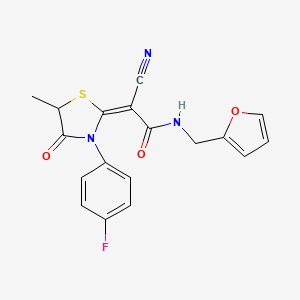
![2-phenoxy-N-(2-{4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B2478916.png)
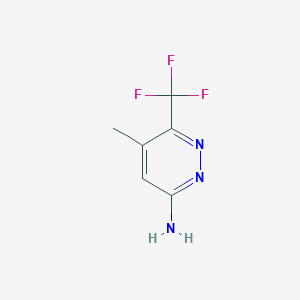
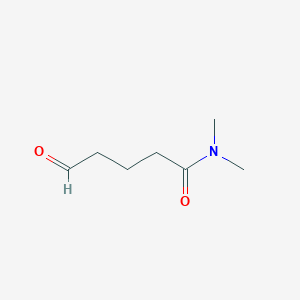
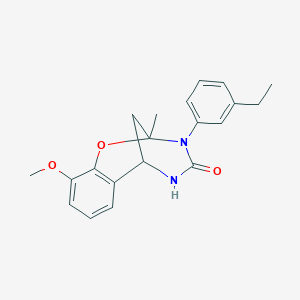
![4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2478922.png)
